molecular formula C10H8N2 B062270 2-Ethylterephthalonitrile CAS No. 175278-32-7

2-Ethylterephthalonitrile

Cat. No.: B062270
CAS No.: 175278-32-7
M. Wt: 156.18 g/mol
InChI Key: IYELWAPDJVBJLO-UHFFFAOYSA-N
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Description

2-Ethylbenzene-1,4-dicarbonitrile is a chemical compound with the molecular formula C10H8N2. It is a colorless to pale yellow liquid with a faint odor and is used in various industrial applications. The compound is also known by its IUPAC name, 2-ethylterephthalonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylbenzene-1,4-dicarbonitrile typically involves the nitrile functionalization of an ethylbenzene derivative.

Industrial Production Methods

Industrial production of 2-ethylbenzene-1,4-dicarbonitrile often involves large-scale nitrile functionalization processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethylbenzene-1,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-Ethylbenzene-1,4-dicarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical applications.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethylbenzene-1,4-dicarbonitrile involves its interaction with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modify the activity of specific proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-dicarbonitrile: Lacks the ethyl group, making it less hydrophobic.

    2-Methylbenzene-1,4-dicarbonitrile: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.

    2-Propylbenzene-1,4-dicarbonitrile: Has a propyl group, which increases its hydrophobicity compared to 2-ethylbenzene-1,4-dicarbonitrile.

Uniqueness

2-Ethylbenzene-1,4-dicarbonitrile is unique due to its specific combination of nitrile and ethyl functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including industrial chemistry and pharmaceutical research .

Properties

IUPAC Name

2-ethylbenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYELWAPDJVBJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371127
Record name 2-ethylbenzene-1,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-32-7
Record name 2-ethylbenzene-1,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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